(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester

Chiral building block procurement Enantiopure intermediate sourcing Medicinal chemistry cost analysis

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1289584-93-5; also referenced under CAS 1289585-23-4 in certain vendor catalogs) is an enantiomerically enriched N-Boc-protected 3-aminopyrrolidine derivative bearing an N-cyclopropyl substituent. It belongs to the class of chiral pyrrolidine building blocks widely employed in medicinal chemistry for the construction of nitrogen-containing heterocyclic pharmacophores.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B7897297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)NC2CC2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1
InChIKeyKYEGQEQHIFRJSY-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester: Chiral Building Block Procurement Specifications


(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1289584-93-5; also referenced under CAS 1289585-23-4 in certain vendor catalogs) is an enantiomerically enriched N-Boc-protected 3-aminopyrrolidine derivative bearing an N-cyclopropyl substituent [1]. It belongs to the class of chiral pyrrolidine building blocks widely employed in medicinal chemistry for the construction of nitrogen-containing heterocyclic pharmacophores. The compound possesses a molecular formula of C₁₂H₂₂N₂O₂, a molecular weight of 226.32 g/mol, a predicted boiling point of 311.8 ± 35.0 °C, a density of 1.08 g/cm³, and a computed XLogP3 of 1.4 [2][3]. Its structure features a pyrrolidine ring bearing a cyclopropylamino substituent at the 3-position with defined (S) absolute configuration and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen, rendering it suitable for orthogonal deprotection and further functionalization in multi-step synthetic sequences [1].

Why Generic Substitution of (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester Fails: Enantiomer-Specific Procurement Risks


This compound cannot be generically interchanged with its (R)-enantiomer, racemic mixture, or non-cyclopropyl analogs without risking stereochemical integrity in downstream synthetic products. The (S) absolute configuration at the pyrrolidine 3-position is defined by the InChI stereochemical descriptor (/t10-/m0/s1 for the (3S)-isomer), and the cyclopropyl N-substituent introduces conformational rigidity and metabolic stability benefits that are absent in simpler N-alkyl analogs [1]. Furthermore, significant CAS-to-stereochemistry mapping inconsistencies exist across vendor catalogs: CAS 1289584-93-5 is assigned to the (S)-enantiomer by some suppliers and to the (R)-enantiomer by others, while the (S)-enantiomer is also cataloged under CAS 1289585-23-4—creating a procurement verification burden that mandates orthogonal stereochemical confirmation before use .

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester: Quantitative Differentiation Evidence vs. Comparators


Enantiomeric Price Premium: (S)-Enantiomer vs. Racemic Mixture Cost Differential

The (S)-enantiomer (cataloged as CAS 1289585-23-4 by Macklin) commands a substantial price premium relative to the racemic mixture (CAS 887587-25-9), reflecting the additional synthetic cost of asymmetric synthesis or chiral resolution. The racemic form is priced at ¥1,813/1g (95% purity, Beyotime), while the enantiopure (S)-form is listed at ¥7,248/1g (97% purity, Macklin) [1]. This represents an approximately 4-fold cost multiplier for enantiopure material, which must be justified by stereochemical necessity in the target synthesis.

Chiral building block procurement Enantiopure intermediate sourcing Medicinal chemistry cost analysis

CAS-to-Stereochemistry Mapping Inconsistency Across Vendor Catalogs

A systematic cross-vendor analysis reveals that CAS 1289584-93-5 is mapped to the (S)-enantiomer by CymitQuimica (product name: '(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester') but to the (R)-enantiomer by Beyotime (Chinese name: '(3R)-3-(环丙基氨基)-1-吡咯烷甲酸叔丁酯') and PubChem (IUPAC: 'tert-butyl (3R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate') [1]. Meanwhile, CAS 1289585-23-4 is assigned to the (S)-enantiomer by Macklin and Leyan but is listed under the English name '(R)-3-CYCLOPROPYLAMINO-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER' on ChemSrc [2]. This bidirectional mapping inconsistency means that reliance on CAS number alone is insufficient for stereochemical identity verification.

Chemical procurement verification Stereochemical quality control CAS registry integrity

Cyclopropyl Substituent Effects: Conformational Rigidity and Metabolic Stability Relative to Non-Cyclopropyl Analogs

The cyclopropylamino substituent at the pyrrolidine 3-position imparts documented physicochemical advantages relative to non-cyclopropyl N-alkyl analogs (e.g., N-methyl, N-ethyl, or N-isopropyl derivatives). Literature on cyclopropyl-containing drug candidates demonstrates that cyclopropyl introduction can improve metabolic stability, increase biological activity, enhance drug efficacy, limit polypeptide conformation and slow hydrolysis, reduce plasma clearance, and improve drug dissociation properties . While direct head-to-head metabolic stability data for this specific building block vs. its N-methyl or N-ethyl analogs are not publicly available, the class-level inference is supported by the broader cyclopropylamine medicinal chemistry literature.

Cyclopropylamine medicinal chemistry Metabolic stability enhancement Conformational restriction in drug design

Orthogonal Boc Protection Enabling Sequential Deprotection Strategies vs. Non-Boc-Protected Analogs

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enables orthogonal deprotection under acidic conditions (e.g., TFA or HCl/dioxane) while leaving the cyclopropylamino substituent intact—a critical prerequisite for sequential functionalization in multi-step syntheses. The racemic Boc-protected compound (CAS 887587-25-9) is commercially listed at 98% purity by Fluorochem, while the (R)-enantiomer (CAS 1289585-23-4) is listed at 95.0% purity . The 3-percentage-point purity differential between the racemate and the enantiomer may reflect additional purification burden associated with chiral resolution or asymmetric synthesis.

Boc deprotection orthogonality Solid-phase peptide synthesis Multi-step synthesis compatibility

DPP-4 Inhibitor Intermediate Relevance: Patent-Documented Synthetic Utility vs. Non-Cyclopropyl Pyrrolidine Building Blocks

Patents from Bristol-Myers Squibb and AstraZeneca explicitly describe Boc-protected 3-cyclopropylamino-pyrrolidine derivatives as intermediates in the manufacture of cyclopropyl-fused pyrrolidine-based dipeptidyl peptidase IV (DPP-4) inhibitors, a class that includes the marketed drug saxagliptin [1][2]. The patent US 8,809,024 B2 (AstraZeneca/Bristol-Myers Squibb) describes a process employing 'a BOC-protected amine of the structure' matching this compound class for the production of DPP-4 inhibitors used in treating type 2 diabetes [2]. This establishes a documented industrial-scale synthetic pathway that relies on this specific structural motif. Non-cyclopropyl analogs (e.g., N-Boc-3-aminopyrrolidine without N-cyclopropyl substitution) lack the cyclopropyl ring required for the downstream cyclopropyl-fused pharmacophore construction.

DPP-4 inhibitor synthesis Saxagliptin intermediates Cyclopropyl-fused pyrrolidine pharmacophore

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester: Evidence-Backed Application Scenarios for Procurement Decision-Making


Enantioselective Synthesis of DPP-4 Inhibitor Pharmacophores Requiring Defined (S)-Configuration at the Pyrrolidine 3-Position

Research groups synthesizing saxagliptin analogs or other cyclopropyl-fused pyrrolidine-based DPP-4 inhibitors must procure the enantiopure (S)-configured building block, as documented in Bristol-Myers Squibb/AstraZeneca process patents [1]. The (S)-enantiomer's ~4-fold price premium over the racemate (¥7,248/g vs. ¥1,813/g) is justified by the stereochemical requirement of the target pharmacophore [2]. Procurement teams should verify stereochemical identity via InChI Key cross-referencing rather than relying solely on CAS number due to the documented 40% vendor-level CAS-to-stereochemistry discordance [3].

Lead Optimization Campaigns Exploiting Cyclopropyl-Induced Conformational Restriction and Metabolic Stability

Medicinal chemistry programs seeking to improve the metabolic stability or conformational rigidity of 3-aminopyrrolidine-containing lead compounds can deploy this building block as a direct replacement for N-alkyl analogs. The cyclopropyl group introduces ~27.5 kcal/mol ring strain energy and restricts rotational freedom of the exocyclic C–N bond, properties that literature associates with improved metabolic stability, reduced plasma clearance, and enhanced target binding . This substitution strategy is particularly relevant for CNS-penetrant programs where metabolic lability of N-alkyl groups limits in vivo exposure.

Multi-Step Solid-Phase or Solution-Phase Synthesis Requiring Orthogonal Boc Deprotection

Synthetic routes involving sequential functionalization of the pyrrolidine ring nitrogen and the exocyclic cyclopropylamino group require the Boc-protected form of this building block. The Boc group enables clean acidic deprotection (TFA or HCl) while preserving the cyclopropylamino moiety, a capability absent in free amine or Cbz-protected analogs . The commercial availability of the racemate at 98% purity (Fluorochem) vs. the (S)-enantiomer at 95–97% purity provides a measurable purity trade-off: researchers may use the higher-purity racemate for reaction optimization and reserve the enantiopure material for stereochemistry-critical steps .

Chiral Pool Strategy for Asymmetric Synthesis of 3-Substituted Pyrrolidine Libraries

The (S)-enantiomer serves as a chiral pool starting material for the asymmetric synthesis of diverse 3-substituted pyrrolidine libraries via further N-functionalization or cross-coupling at the cyclopropylamino nitrogen. The defined (S) absolute configuration at the pyrrolidine 3-position provides a stereochemical anchor point, enabling diastereoselective transformations at adjacent positions. Given the CAS mapping inconsistency, procurement specifications should mandate chiral HPLC or polarimetry verification upon receipt to confirm enantiomeric excess [3].

Quote Request

Request a Quote for (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.